(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide
Overview
Description
(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with an amino-oxoethoxy group and a cyanoprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. The initial step often includes the preparation of the phenyl ring with the desired substituents, followed by the introduction of the cyanoprop-2-enamide group. Common reagents used in these reactions include various chlorinating agents, amines, and cyanide sources. The reaction conditions may vary, but they generally require controlled temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with a suitable catalyst can enhance the reaction rate and product purity. Optimization of reaction parameters such as temperature, flow rate, and catalyst loading is crucial for achieving high yields in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For instance, oxidation reactions may be carried out at elevated temperatures with the aid of a catalyst, while reduction reactions often require low temperatures and an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Polycyclic Aromatic Compounds: Compounds like fluoranthene and benzo[ghi]perylene, used in the construction of organometallic sandwich systems.
Uniqueness
What sets (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-16(20)3-2-4-17(12)23-19(25)14(10-21)9-13-5-7-15(8-6-13)26-11-18(22)24/h2-9H,11H2,1H3,(H2,22,24)(H,23,25)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSSILGSJFIOPI-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)N)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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